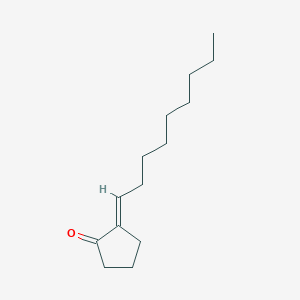

(2E)-2-nonylidenecyclopentan-1-one

描述

(2E)-2-Nonylidenecyclopentan-1-one is a cyclic ketone characterized by a cyclopentanone backbone substituted with a nonylidene group (a nine-carbon chain) in the (2E)-configuration. The E-geometry positions the alkyl chain trans to the ketone oxygen, influencing its molecular packing, solubility, and reactivity. This compound is structurally related to natural jasmonate derivatives, which are known for roles in plant signaling and fragrance chemistry . Its synthesis typically involves aldol condensation or Wittig reactions to introduce the nonylidene moiety.

属性

CAS 编号 |

16424-38-7 |

|---|---|

分子式 |

Cd7H14O2 |

同义词 |

2-Nonylidenecyclopentanone |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-nonylidenecyclopentan-1-one typically involves the reaction of cyclopentanone with nonanal in the presence of a base catalyst. One common method includes the use of sodium hydroxide as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of phase-transfer catalysts, such as beta-cyclodextrin, can enhance the efficiency of the reaction .

化学反应分析

Types of Reactions

(2E)-2-nonylidenecyclopentan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The nonylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

(2E)-2-nonylidenecyclopentan-1-one has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic applications or its role as a chemical probe in drug discovery.

Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.

作用机制

The mechanism of action of (2E)-2-nonylidenecyclopentan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Dihydrojasmone (2-Pentyl-3-methyl-2-cyclopenten-1-one)

Dihydrojasmone, a natural compound found in jasmine oil, shares a cyclopentenone core but differs in substituents: a pentyl chain and a methyl group at positions 2 and 3, respectively .

| Property | (2E)-2-Nonylidenecyclopentan-1-one | Dihydrojasmone |

|---|---|---|

| Molecular Formula | C₁₄H₂₄O | C₁₁H₁₈O |

| Alkyl Chain Length | Nonylidene (C₉) | Pentyl (C₅) |

| Functional Groups | Cyclopentanone, E-alkene | Cyclopentenone, methyl |

| Boiling Point (est.) | ~300°C (higher due to longer chain) | ~250°C |

| Applications | Potential agrochemicals | Perfumery, flavoring |

Key Differences :

- Dihydrojasmone’s cyclopentenone structure (vs. cyclopentanone) introduces additional ring strain, possibly affecting reactivity in nucleophilic additions .

2-(Triphenyl-λ⁵-phosphanylidene)cyclopentan-1-one

This phosphoranylidene derivative replaces the nonylidene group with a triphenylphosphoranylidene moiety, drastically altering electronic properties .

| Property | This compound | 2-(Triphenyl-λ⁵-phosphanylidene)cyclopentan-1-one |

|---|---|---|

| Substituent | Nonylidene (alkyl) | Triphenylphosphoranylidene (organophosphorus) |

| Reactivity | Electrophilic ketone | Ylide-like behavior, participates in Wittig reactions |

| Stability | Air-stable | Moisture-sensitive |

| Applications | Hypothesized biological uses | Synthetic intermediate for olefination |

Key Differences :

- The phosphoranylidene group enables Wittig reactivity, making the compound valuable in alkene synthesis, whereas the nonylidene analog lacks this utility.

- The nonylidene derivative’s hydrophobicity contrasts with the polarizable phosphorus center, affecting solubility in polar solvents .

General Trends in Alkyl-Substituted Cyclopentanones

Compounds like 6-arylcyclohexenecarboxylates (e.g., ) and cyclopentanone derivatives () show that alkyl chain length and stereochemistry influence bioactivity:

- Antifungal Activity: Longer alkyl chains (e.g., nonyl) may improve penetration into fungal cell membranes, as seen in cyclohexenecarboxylates with MIC values <10 µg/mL for C. albicans .

- Urinary Effects: Cyclopentanones with shorter chains (e.g., pentyl) exhibit diuretic properties in rats, while bulkier substituents reduce renal excretion .

Structural and Crystallographic Considerations

The E-configuration of this compound likely impacts crystal packing and hydrogen-bonding networks. For example, cyclopentanones with planar substituents (e.g., aromatic groups) form stronger π-π interactions, whereas alkyl chains promote van der Waals interactions . Computational modeling (e.g., SHELXL ) could predict its crystal structure compared to dihydrojasmone’s more rigid cyclopentenone system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。